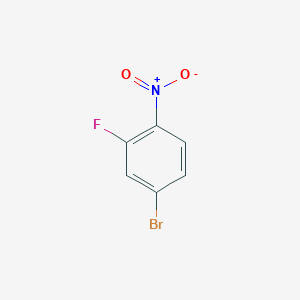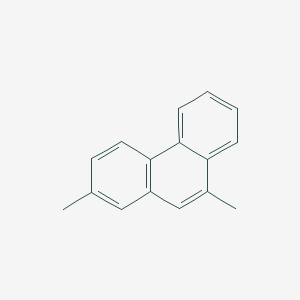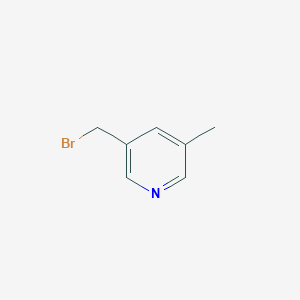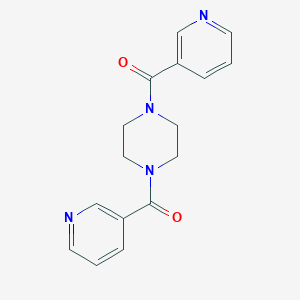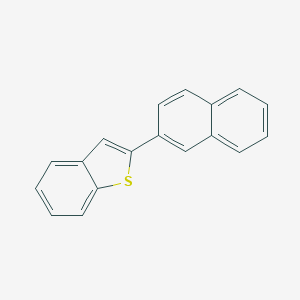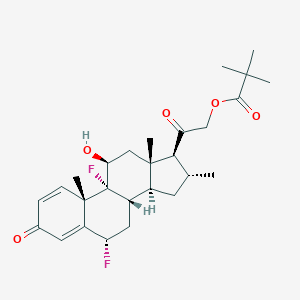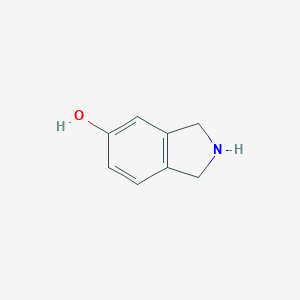
Isoindolin-5-ol
Vue d'ensemble
Description
Isoindolin-5-ol is a compound with the molecular formula C8H9NO . It is also known by other names such as 2,3-Dihydro-1H-isoindol-5-ol and 5-hydroxyisoindoline .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another method involves transition metal-catalyzed C−C bond-forming reactions .Molecular Structure Analysis
The IUPAC name for Isoindolin-5-ol is 2,3-dihydro-1H-isoindol-5-ol . The InChI code is InChI=1S/C8H9NO/c10-8-2-1-6-4-9-5-7(6)3-8/h1-3,9-10H,4-5H2 . The Canonical SMILES is C1C2=C(CN1)C=C(C=C2)O .Chemical Reactions Analysis
Isoindolinone synthesis can be achieved via one-pot type transition metal-catalyzed C−C bond-forming reactions . The synthetic strategies can be divided into two categories: First, direct utilization of phthalimides or phthalimidines as starting materials for the synthesis of isoindolinones; and second, construction of the lactam and/or aromatic rings by different catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition, and formal cycloaddition reactions .Physical And Chemical Properties Analysis
The molecular weight of Isoindolin-5-ol is 135.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Topological Polar Surface Area is 32.3 Ų . The complexity of the molecule is 126 .Applications De Recherche Scientifique
Pharmaceutical Synthesis
Isoindolin-5-ol derivatives are gaining attention in pharmaceutical synthesis due to their structural similarity to bioactive molecules. They serve as key intermediates in the production of various therapeutic agents. For instance, the incorporation of the Isoindolin-5-ol moiety into drug frameworks can enhance the pharmacokinetic properties of the compounds, making them more effective in disease treatment .
Herbicides and Pesticides
The chemical properties of Isoindolin-5-ol allow it to be used in the development of herbicides and pesticides. Its reactivity can be harnessed to disrupt the growth of unwanted plants and pests, providing a potential avenue for safer and more environmentally friendly agricultural chemicals .
Dyes and Colorants
Isoindolin-5-ol compounds exhibit chromophoric properties, making them suitable for use as dyes and colorants. Their ability to absorb light at specific wavelengths can be utilized in creating pigments for textiles, inks, and paints .
Polymer Additives
In the field of material science, Isoindolin-5-ol derivatives can function as additives to improve the properties of polymers. They can enhance the thermal stability, mechanical strength, and resistance to degradation, which is crucial for extending the lifespan of polymer-based products .
Organic Synthesis
Isoindolin-5-ol serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, enabling the construction of complex molecular architectures. This is particularly useful in the synthesis of natural products and novel organic compounds .
Photochromic Materials
The unique structure of Isoindolin-5-ol lends itself to the development of photochromic materials. These materials change color upon exposure to light, which has practical applications in sunglasses, smart windows, and display technologies .
Therapeutic Agents
Recent studies have highlighted the potential of Isoindolin-5-ol derivatives as therapeutic agents. For example, they have been investigated as inhibitors for ADAMTS-4/5, which are enzymes involved in cartilage degradation in osteoarthritis. This suggests a promising direction for the development of disease-modifying osteoarthritis drugs (DMOADs) .
Bioavailability Enhancement
Isoindolin-5-ol derivatives have shown potential in enhancing the bioavailability of drugs. By modifying the drug’s structure to include an Isoindolin-5-ol unit, its solubility and absorption rate can be improved, leading to more effective treatments .
Safety and Hazards
When handling Isoindolin-5-ol, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Isoindolin-5-ol is a heterocyclic compound that has been found to interact with multiple biological targets . For instance, isoindolin-5-ol derivatives have been shown to inhibit ADAMTS-4/5, enzymes involved in the degradation of cartilage, suggesting a potential application in the treatment of osteoarthritis . Additionally, isoindolin-5-ol derivatives have been virtually screened as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell division .
Mode of Action
The interaction of Isoindolin-5-ol with its targets results in significant changes. For instance, when Isoindolin-5-ol derivatives inhibit ADAMTS-4/5, they prevent the degradation of cartilage, potentially reducing joint pain and restoring normal function . When acting as CDK7 inhibitors, they can interfere with cell division, which could potentially be leveraged for anti-cancer action .
Biochemical Pathways
Isoindolin-5-ol and its derivatives can affect several biochemical pathways. For example, by inhibiting ADAMTS-4/5, they can impact the pathway responsible for cartilage degradation . Similarly, by inhibiting CDK7, they can affect the cell cycle, particularly the process of cell division .
Pharmacokinetics
The pharmacokinetic properties of Isoindolin-5-ol and its derivatives are crucial for their bioavailability and efficacy. For instance, one study found that certain Isoindolin-5-ol derivatives exhibited excellent drug-like properties and better pharmacokinetic profiles than a known ADAMTS-5 inhibitor . .
Result of Action
The molecular and cellular effects of Isoindolin-5-ol’s action depend on its specific targets. For example, by inhibiting ADAMTS-4/5, Isoindolin-5-ol derivatives can potentially reduce joint pain and restore normal function in osteoarthritis patients . By inhibiting CDK7, they can potentially interfere with cell division, which could be beneficial in the treatment of cancer .
Propriétés
IUPAC Name |
2,3-dihydro-1H-isoindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-2-1-6-4-9-5-7(6)3-8/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZKENDTAFDRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595324 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolin-5-ol | |
CAS RN |
54544-67-1 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



